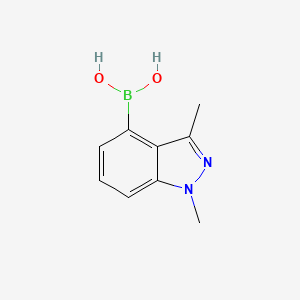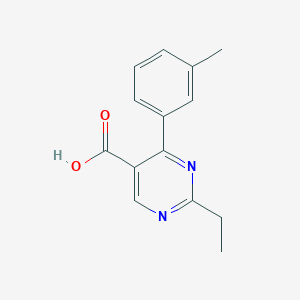
2-Ethyl-4-(3-Methylphenyl)pyrimidin-5-carbonsäure
Übersicht
Beschreibung
“2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C14H14N2O2 . Pyrimidines, which include this compound, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid”, involves numerous methods . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains an ethyl group at position 2, a 3-methylphenyl group at position 4, and a carboxylic acid group at position 5 .Chemical Reactions Analysis
Pyrimidines, including “2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid”, can undergo various chemical reactions. For instance, removal or methylation of the hydroxyl group can result in loss of activity . A similar loss of activity can also be observed in the case of conversion of the nitrogen into carbon at C-2 of the pyrimidine ring .Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The degree of lipophilicity of a compound, which refers to its affinity for a lipid environment, can influence its ability to diffuse into cells .
Result of Action
Pyrimidine derivatives have been shown to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid. For instance, the Dimroth rearrangement, a process involved in the synthesis of condensed pyrimidines, can be influenced by factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid has a number of advantages for use in laboratory experiments. It is relatively stable, inexpensive, and easy to handle. In addition, it is a relatively non-toxic compound, making it safe for use in laboratory settings. However, 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid can be difficult to work with, as it can react with other compounds and can be difficult to purify.
Zukünftige Richtungen
The future of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid is promising, with a number of potential applications in the field of scientific research. It could be used in the development of novel pharmaceuticals for the treatment of various diseases, such as cancer, malaria, and inflammation. In addition, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new materials, such as polymers and heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Studien zu Pyrimidinderivaten gefunden, die uns Einblicke in potenzielle Anwendungen für 2-Ethyl-4-(3-Methylphenyl)pyrimidin-5-carbonsäure geben könnten. Spezifische Anwendungen für diese Verbindung waren jedoch in den Suchergebnissen nicht direkt verfügbar. Nachfolgend finden Sie abgeleitete Anwendungen auf der Grundlage verwandter Verbindungen:
Antimikrobielle Anwendungen
Pyrimidinderivate wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften hin untersucht. Sie können so konzipiert werden, dass sie verschiedene bakterielle und fungale Krankheitserreger angreifen .
Antikrebs-Bewertung
Diese Verbindungen werden auch auf ihre potenziellen Antikrebsaktivitäten untersucht. Sie können Teil der Entwicklung chemotherapeutischer Medikamente sein und gezielt bestimmte Krebszellen angreifen .
Entzündungshemmende Aktivitäten
Es wurden Forschungsarbeiten zu Pyrimidinderivaten als entzündungshemmende Mittel durchgeführt, die wichtige Faktoren wie NF-κB und AP-1 hemmen, die an Entzündungsreaktionen beteiligt sind .
Pharmakologische Bewertung
Pyrimidinverbindungen wurden synthetisiert und auf eine Reihe von pharmakologischen Wirkungen hin untersucht, darunter Wechselwirkungen mit verschiedenen biologischen Rezeptoren .
Therapeutisches Potenzial
Studien haben das therapeutische Potenzial von Pyrimidinderivaten bei verschiedenen Krankheiten untersucht, was auf ein breites Spektrum möglicher medizinischer Anwendungen hindeutet .
Biochemische Analyse
Biochemical Properties
2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. The interactions between 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid and these enzymes can influence the rate of biochemical reactions, potentially leading to changes in cellular metabolism .
Cellular Effects
The effects of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid can affect the expression of genes involved in cell growth and differentiation, leading to alterations in cellular behavior .
Eigenschaften
IUPAC Name |
2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-12-15-8-11(14(17)18)13(16-12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYZFMLQMVCNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C2=CC=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)
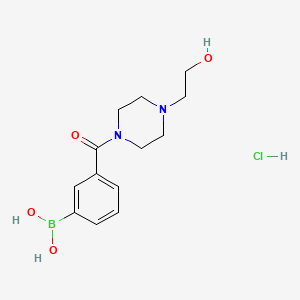
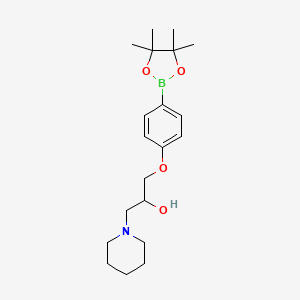
![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)
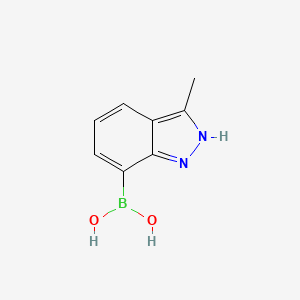

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)
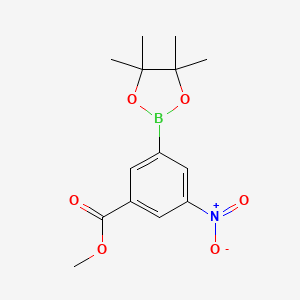

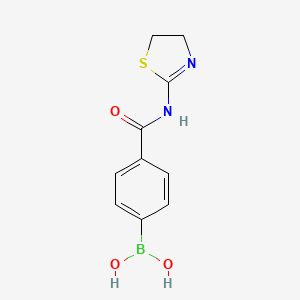
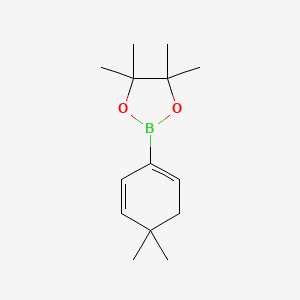
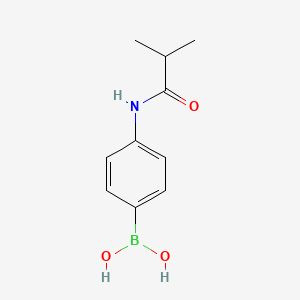
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
